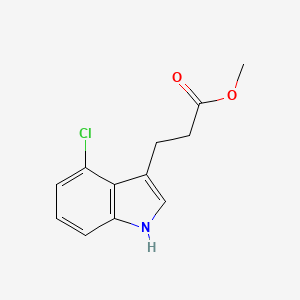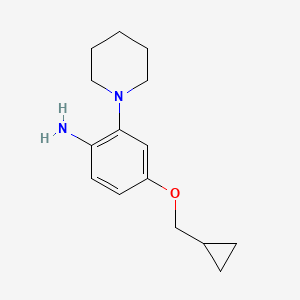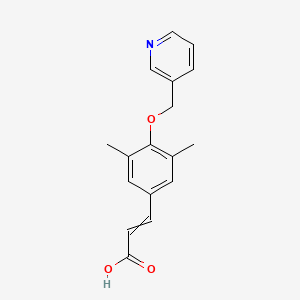
3-(3,5-Dimethyl-4-(pyridin-3-ylmethoxy)phenyl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The preparation of 3-(3,5-Dimethyl-4-(pyridin-3-ylmethoxy)phenyl)acrylic acid involves synthetic routes that typically include the reaction of 3,5-dimethyl-4-hydroxybenzaldehyde with pyridine-3-methanol under specific reaction conditions. The resulting intermediate is then subjected to further reactions to form the final product . Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized reaction conditions for large-scale production.
Analyse Chemischer Reaktionen
3-(3,5-Dimethyl-4-(pyridin-3-ylmethoxy)phenyl)acrylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3-(3,5-Dimethyl-4-(pyridin-3-ylmethoxy)phenyl)acrylic acid is primarily used in proteomics research It serves as a biochemical tool for studying protein interactions, modifications, and functionsIts unique structure allows it to interact with specific molecular targets, making it valuable for various research purposes .
Wirkmechanismus
The mechanism of action of 3-(3,5-Dimethyl-4-(pyridin-3-ylmethoxy)phenyl)acrylic acid involves its interaction with specific molecular targets, such as proteins and enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and function. The exact pathways involved in these interactions are still under investigation, but they likely include binding to active sites and altering protein conformation .
Vergleich Mit ähnlichen Verbindungen
3-(3,5-Dimethyl-4-(pyridin-3-ylmethoxy)phenyl)acrylic acid can be compared with other similar compounds, such as:
3-(3,5-Dimethyl-4-hydroxyphenyl)acrylic acid: This compound has a similar structure but lacks the pyridin-3-ylmethoxy group.
3-(3,5-Dimethyl-4-(pyridin-2-ylmethoxy)phenyl)acrylic acid: This compound has a pyridin-2-ylmethoxy group instead of the pyridin-3-ylmethoxy group.
The uniqueness of this compound lies in its specific molecular structure, which allows it to interact with particular molecular targets and exhibit distinct chemical properties .
Eigenschaften
| 924865-91-8 | |
Molekularformel |
C17H17NO3 |
Molekulargewicht |
283.32 g/mol |
IUPAC-Name |
3-[3,5-dimethyl-4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C17H17NO3/c1-12-8-14(5-6-16(19)20)9-13(2)17(12)21-11-15-4-3-7-18-10-15/h3-10H,11H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
DDPLTOVOCMJWAA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1OCC2=CN=CC=C2)C)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


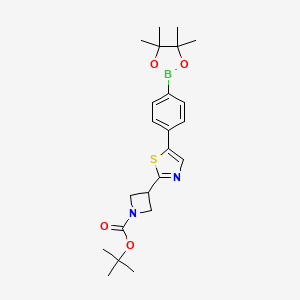

![(2S)-1-[(1S)-1-(Dicyclohexylphosphino)ethyl]-2-(diphenylphosphino)ferrocene](/img/structure/B13716722.png)
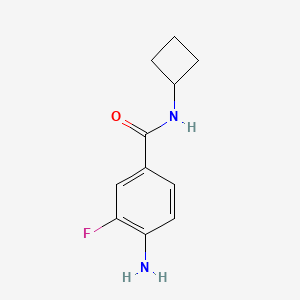
![1-chloro-2-[(Z)-2-ethoxyethenyl]benzene](/img/structure/B13716727.png)
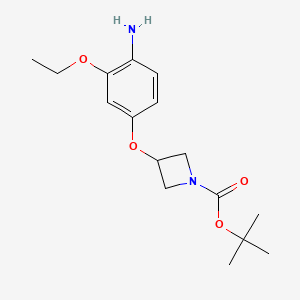
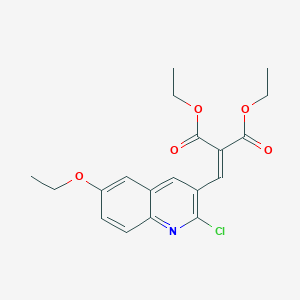
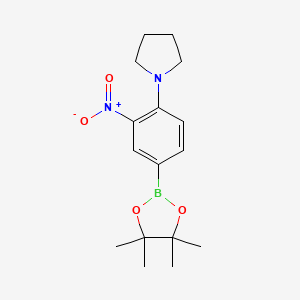
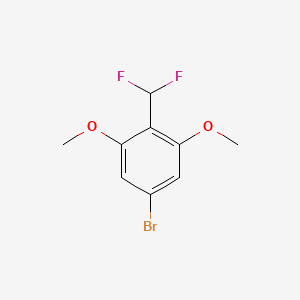
![Ethyl 3'-chloro-4'-sulfamoyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13716750.png)
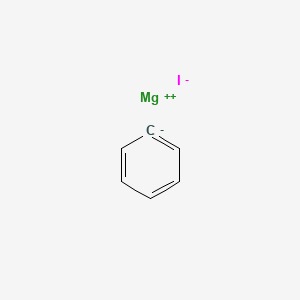
![Naphtho[1,2-d]isoxazol-1(2H)-one](/img/structure/B13716758.png)
